N-phenethyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide
Description
N-phenethyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide is a thioacetamide derivative featuring a pyridazine core substituted with a pyridin-4-yl group at the 6-position and a phenethylamine moiety via a sulfur-containing linker. Its synthesis likely involves multi-step reactions, including thioether formation and amide coupling, as seen in analogous compounds .
Properties
IUPAC Name |
N-(2-phenylethyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c24-18(21-13-8-15-4-2-1-3-5-15)14-25-19-7-6-17(22-23-19)16-9-11-20-12-10-16/h1-7,9-12H,8,13-14H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTOGSWPXQFFAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 6-(pyridin-4-yl)pyridazine-3-thiol with phenethyl bromoacetate under basic conditions to form the desired thioacetamide compound. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinyl group can be reduced under hydrogenation conditions.
Substitution: The phenethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridazinyl derivatives.
Substitution: Halogenated phenethyl derivatives.
Scientific Research Applications
N-phenethyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its cytotoxic activity against cancer cell lines.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-phenethyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it has been shown to inhibit certain kinases, leading to the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
- Pyridazine vs. Pyrimidine/Quinoxaline/Oxadiazole: The pyridazine ring in the target compound contains two adjacent nitrogen atoms, which enhance electron-deficient character compared to pyrimidine (e.g., ’s compound 20) or quinoxaline (’s 4a). This may influence solubility and binding to enzymes like 15-prostaglandin dehydrogenase (15-PGDH) or acetylcholinesterase (AChE) .
Substituent Effects
- Thioacetamide Linker: The thioacetamide group (-S-CH2-C(=O)-NH-) is a common feature in –3.
- Pyridin-4-yl Group :
- Phenethyl vs. Aromatic/Thietane Moieties :
Physicochemical and Pharmacological Properties
- Melting Points: The target compound’s melting point is unreported, but analogues like 4a () show high mp (230–232°C), attributed to crystalline chlorophenyl/quinoxaline groups. In contrast, nitro-substituted thiazoles (e.g., 3a) exhibit lower mp (184–185°C), suggesting flexibility from the oxadiazole ring .
- Biological Activity :
- ’s oxadiazole derivatives are AChE inhibitors, implying the target’s pyridazine-thioacetamide structure may share similar neurological targets but with altered selectivity due to core scaffold differences .
- ’s compounds target 15-PGDH, suggesting the sulfur linker and heterocyclic cores may modulate anti-inflammatory or tissue-repair pathways .
Key Advantages and Limitations of the Target Compound
- Advantages: Unique pyridazine core with dual nitrogen atoms for enhanced electronic interactions. Phenethyl group may improve blood-brain barrier penetration compared to bulkier substituents (e.g., quinoxaline in 4a).
- Limitations: Moderate synthetic yields inferred from analogous procedures (e.g., 52–78% in ) could hinder scalability . Limited solubility data; pyridazine’s polarity may require formulation optimization.
Biological Activity
N-phenethyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide, identified by its CAS number 892439-07-5, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, structure-activity relationships (SAR), and biological activities of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 350.4 g/mol. Its structure comprises a phenethyl group linked to a thioacetamide moiety, which is further substituted with a pyridazinyl group. This structural configuration is crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds with similar structures. For instance, derivatives containing pyridazine and thiazole rings have shown significant inhibitory effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The IC values for these compounds often range in the low micromolar concentrations, indicating promising cytotoxic properties .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound 1 | MCF7 | 3.79 |
| Compound 2 | SF-268 | 12.50 |
| Compound 3 | NCI-H460 | 42.30 |
Anti-inflammatory Activity
The anti-inflammatory properties of similar thioamide derivatives have also been documented. For example, certain compounds have demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF- and nitric oxide (NO). This suggests that this compound may possess similar anti-inflammatory capabilities .
Structure-Activity Relationships (SAR)
Understanding SAR is vital for optimizing the biological efficacy of this compound. Modifications to the pyridazine ring or the phenethyl substituent can significantly impact activity:
- Pyridazine Substituents : Variations in substituents on the pyridazine ring affect binding affinity and selectivity towards target proteins.
- Thioamide Linkage : The presence of a thioamide group enhances interaction with biological targets, potentially increasing potency against specific kinases involved in tumor progression .
Study on Antiviral Properties
In a related investigation focusing on antiviral activities, compounds structurally similar to N-phenethyl derivatives were assessed for their ability to inhibit viral replication, particularly against SARS-CoV-2. The findings indicated that modifications in the alkoxy and heteroaryl groups could enhance antiviral efficacy, suggesting potential applications for N-phenethyl derivatives in viral therapeutics .
Q & A
Q. What synthetic routes are recommended for synthesizing N-phenethyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and condensation. Key steps include:
- Step 1: Preparation of the pyridazine-thiol intermediate via nucleophilic aromatic substitution (e.g., replacing a halogen with a thiol group under basic conditions) .
- Step 2: Coupling with N-phenethyl-2-chloroacetamide using a base like triethylamine in polar aprotic solvents (e.g., DMF or DMSO) .
- Optimization Strategies:
- Temperature: Maintain 60–80°C to balance reaction rate and byproduct formation .
- Solvent Choice: Use DMF for solubility of intermediates; switch to ethanol for final crystallization .
- Catalysts: Employ Pd-based catalysts for Suzuki-Miyaura coupling if aryl halides are involved .
- Monitoring: Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer: A combination of techniques ensures accurate characterization:
| Technique | Application | Key Parameters |
|---|---|---|
| NMR (¹H/¹³C) | Confirm molecular structure and substituent positions | Chemical shifts: Pyridazine protons (~8.5 ppm), thioether protons (~4.2 ppm) . |
| HPLC-MS | Assess purity (>95%) and detect impurities | Retention time: ~12 min (C18 column, 60% acetonitrile) . |
| Elemental Analysis | Verify elemental composition | %C, %H, %N within ±0.3% of theoretical values . |
| FT-IR | Identify functional groups (e.g., C=O at ~1680 cm⁻¹, S-C at ~650 cm⁻¹) . |
Q. What are the key structural features influencing this compound’s reactivity?
Methodological Answer: The compound’s reactivity is driven by:
- Thioether Linkage: Prone to oxidation (e.g., forming sulfoxides) under acidic or peroxide conditions .
- Pyridazine Ring: Participates in electrophilic substitution at the 4-position due to electron-withdrawing effects .
- Acetamide Group: Hydrolyzes under strong acidic/basic conditions, requiring pH-neutral storage .
Advanced Research Questions
Q. How can researchers optimize the compound’s solubility and stability for in vitro assays?
Methodological Answer:
- Solubility Enhancement:
- Use co-solvents like DMSO (≤1% v/v) or cyclodextrin complexes .
- Structural modifications: Introduce hydrophilic groups (e.g., hydroxyl) on the phenethyl moiety .
- Stability Optimization:
- Store at −20°C in amber vials to prevent photodegradation .
- Avoid prolonged exposure to >40°C or pH extremes (<3 or >10) .
Q. How should contradictions in biological activity data across studies be resolved?
Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized Assays: Use validated protocols (e.g., MTT for cytotoxicity, IC50 calculations) .
- Control Experiments: Test against structural analogs (e.g., pyridazine-thiol derivatives) to isolate activity contributions .
- Batch Consistency: Ensure synthetic reproducibility via HPLC purity checks (>95%) and elemental analysis .
Q. What computational methods predict ADMET properties, and how do they align with experimental data?
Methodological Answer:
- In Silico Tools:
- SwissADME: Predicts moderate intestinal absorption (LogP ~3.2) but poor blood-brain barrier penetration .
- AutoDock Vina: Docking studies suggest binding to kinase targets (e.g., EGFR, ΔG ~−9.2 kcal/mol) .
- Experimental Validation:
- Microsomal Stability: Half-life >30 min in human liver microsomes aligns with predictions of moderate metabolic stability .
- hERG Inhibition: Low risk (IC50 >10 μM) predicted and confirmed via patch-clamp assays .
Q. What strategies address low yield in large-scale synthesis?
Methodological Answer:
- Process Optimization:
- Switch from batch to flow chemistry for exothermic steps (e.g., thiol coupling) .
- Use scavenger resins to remove unreacted intermediates .
- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent use .
Q. How does the compound interact with biological targets at the molecular level?
Methodological Answer: Mechanistic insights can be derived from:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka ~1.2×10⁴ M⁻¹s⁻¹) to purified enzymes/receptors .
- Crystallography: Co-crystallize with targets (e.g., kinases) to identify hydrogen bonds with pyridazine-N and acetamide carbonyl .
Data Contradiction Analysis Example
Issue: Conflicting reports on cytotoxicity (IC50 ranging from 2 μM to >50 μM in cancer cells).
Resolution:
- Variable Factors: Cell line heterogeneity (e.g., p53 status in HeLa vs. MCF-7) .
- Assay Conditions: Serum concentration in media affects compound stability; use serum-free conditions for consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
